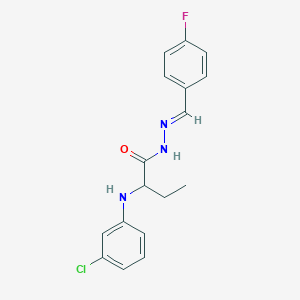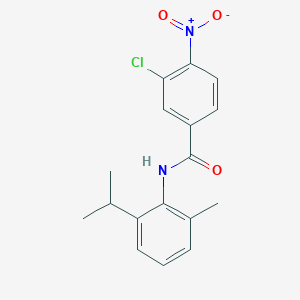![molecular formula C16H13N3O6 B449513 N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B449513.png)
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a benzodioxole moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetyl chloride with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
科学的研究の応用
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by inhibiting their activity. This inhibition can lead to various biochemical effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetyl groups but lacks the benzodioxole moiety.
N-(4-nitrophenyl)acetylhydrazine: Similar structure but without the benzodioxole ring.
Uniqueness
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs .
特性
分子式 |
C16H13N3O6 |
|---|---|
分子量 |
343.29g/mol |
IUPAC名 |
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C16H13N3O6/c20-15(7-10-1-4-12(5-2-10)19(22)23)17-18-16(21)11-3-6-13-14(8-11)25-9-24-13/h1-6,8H,7,9H2,(H,17,20)(H,18,21) |
InChIキー |
NVZXMAZVPYQWKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
4.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B449432.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)
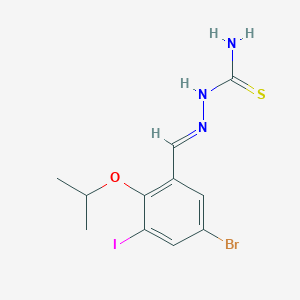
![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)
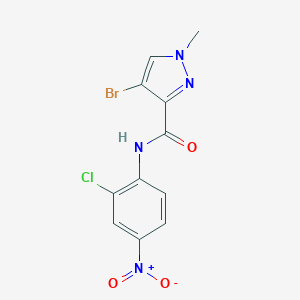
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
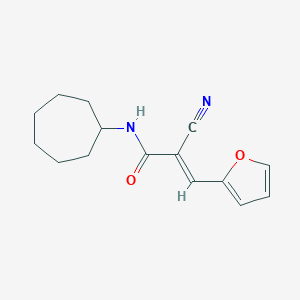
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B449448.png)
